![molecular formula C13H13N3O3S B5979087 ethyl (methoxyimino)[2-(3-pyridinyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5979087.png)
ethyl (methoxyimino)[2-(3-pyridinyl)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl (methoxyimino)[2-(3-pyridinyl)-1,3-thiazol-4-yl]acetate, commonly known as EMTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMTA is a thiazole derivative that is structurally similar to thiamine, a vitamin that is essential for the proper functioning of the nervous system. EMTA has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of EMTA is not fully understood. However, it is believed that EMTA works by inhibiting the activity of certain enzymes that are essential for the growth and survival of bacteria and cancer cells. EMTA has also been found to modulate the immune system and reduce inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
EMTA has been found to have a wide range of biochemical and physiological effects. In addition to its antimicrobial and antitumor properties, EMTA has been found to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. EMTA has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMTA is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. EMTA is also relatively easy to synthesize and can be produced in large quantities. However, one of the main limitations of EMTA is its potential toxicity, which may limit its use in clinical settings.
Future Directions
There are several potential future directions for research on EMTA. One area of interest is the development of new drugs based on the structure of EMTA. Researchers are also exploring the potential use of EMTA in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research on the mechanism of action of EMTA and its potential applications in the treatment of various diseases. Overall, EMTA is a promising compound that has the potential to make significant contributions to the field of medicine and science.
Synthesis Methods
The synthesis of EMTA involves the reaction of ethyl acetoacetate with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 3-bromopyridine to yield EMTA. The synthesis of EMTA is a relatively simple process that can be carried out in a laboratory setting.
Scientific Research Applications
EMTA has been extensively studied for its potential applications in various fields of science. In the field of medicine, EMTA has been found to exhibit antimicrobial properties against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). EMTA has also been found to have antitumor properties and has shown promising results in the treatment of various types of cancer, including breast, lung, and colon cancer.
properties
IUPAC Name |
ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-3-19-13(17)11(16-18-2)10-8-20-12(15-10)9-5-4-6-14-7-9/h4-8H,3H2,1-2H3/b16-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXIEJKFTZPGRE-WJDWOHSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC)C1=CSC(=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\OC)/C1=CSC(=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2Z)-2-methoxyimino-2-(2-pyridin-3-yl-1,3-thiazol-4-yl)acetate |
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